Tredaptive

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipid modifying agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

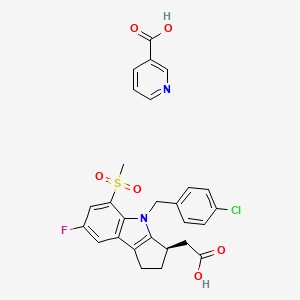

Structure

3D Structure of Parent

Properties

CAS No. |

1046050-73-0 |

|---|---|

Molecular Formula |

C27H24ClFN2O6S |

Molecular Weight |

559.0 g/mol |

IUPAC Name |

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1 |

InChI Key |

ZZRFQBQNZLFESZ-BTQNPOSSSA-N |

SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Isomeric SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Other CAS No. |

1046050-73-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tredaptive

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Component System

Tredaptive's mechanism of action is a composite of the independent actions of its two active ingredients:

-

Niacin (Extended-Release): The primary lipid-modifying component. Its effects are complex and mediated primarily through the activation of the G protein-coupled receptor HCA2 (GPR109A).[2][12][13]

-

Laropiprant (B1674511): A selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1), included solely to counteract niacin-induced flushing.[1][4][5][6]

The extended-release formulation of niacin was designed to provide a slower, more sustained release of the drug, which helps in managing dyslipidemia and can reduce the incidence of flushing compared to immediate-release formulations.[14]

Component 1: Niacin (Nicotinic Acid) - The Lipid-Modifying Agent

Pharmacodynamics: Effects on Lipid Profile

Niacin, at pharmacological doses (typically 500-2000 mg/day), produces a broad range of beneficial effects on the lipid profile:[1]

-

Lowers Low-Density Lipoprotein Cholesterol (LDL-C): It reduces the hepatic synthesis of Very-Low-Density Lipoprotein (VLDL), the precursor to LDL.[2][7][14]

-

Raises High-Density Lipoprotein Cholesterol (HDL-C): This is its most potent effect. Niacin increases HDL-C levels by decreasing the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[2][15]

-

Lowers Triglycerides (TG): It inhibits the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate available for the liver to produce triglycerides and VLDL.[2][4][14] This is achieved through the inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[2][12][16]

-

Lowers Lipoprotein(a) [Lp(a)]: Niacin also reduces levels of Lp(a), a variant of LDL that is an independent risk factor for coronary disease.[4][7]

Molecular Mechanism of Lipid Modification

The lipid-modifying effects of niacin are not entirely understood but are known to be mediated by several actions, primarily initiated by the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2) , a Gi/o-coupled GPCR highly expressed in adipocytes.[12][13][17][18]

-

Inhibition of Adipose Tissue Lipolysis:

-

Niacin binds to and activates HCA2 receptors on the surface of adipocytes.[18]

-

This activation triggers a Gαi-mediated signaling cascade that inhibits adenylyl cyclase activity.[18]

-

The resulting decrease in intracellular cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA).[18]

-

Reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.[18]

-

This ultimately suppresses the release of free fatty acids from adipose tissue into the circulation.[3][4][7][14]

-

-

Hepatic Effects:

-

The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis.[14][15][19]

-

This leads to a decreased rate of VLDL synthesis and secretion by the liver.[7][15][19]

-

Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL production consequently lowers LDL-C levels.[7][15][19]

-

Niacin also directly inhibits the hepatic enzyme DGAT2, further contributing to the reduction in triglyceride synthesis.[2][16]

-

-

HDL-C Metabolism:

References

- 1. Laropiprant - Wikipedia [en.wikipedia.org]

- 2. biomedicus.gr [biomedicus.gr]

- 3. journals.co.za [journals.co.za]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Effects of extended-release niacin with laropiprant in high-risk patients. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 9. gov.uk [gov.uk]

- 10. merck.com [merck.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 13. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 14. Articles [globalrx.com]

- 15. gpnotebook.com [gpnotebook.com]

- 16. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. gpnotebook.com [gpnotebook.com]

A Technical Guide to the Laropiprant and Nicotinic Acid Combination

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fixed-dose combination of extended-release (ER) nicotinic acid and laropiprant (B1674511). This combination was developed to leverage the lipid-modifying benefits of nicotinic acid while mitigating its most common and compliance-limiting side effect: flushing. The guide details the mechanisms of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core biological pathways.

Introduction

Nicotinic acid (niacin) is a B-vitamin with well-established, beneficial effects on the lipid profile. It modestly lowers low-density lipoprotein cholesterol (LDL-C) and triglycerides, and is one of the most effective agents for raising high-density lipoprotein cholesterol (HDL-C) levels.[1][2][3][4] Despite these therapeutic advantages, its use is severely limited by a high incidence of cutaneous vasodilation, known as flushing, which manifests as warmth, redness, and itching of the skin.[5][6][7] This adverse effect is a primary reason for patient non-compliance and discontinuation of therapy.[3][4]

The flushing is primarily mediated by the production of prostaglandin (B15479496) D2 (PGD2).[6][8][9] This understanding led to the development of laropiprant, a selective antagonist of the PGD2 receptor subtype 1 (DP1).[8][10] The combination of ER nicotinic acid with laropiprant was designed to inhibit the PGD2-mediated flushing, thereby improving the tolerability of high-dose nicotinic acid therapy.[3][4][8] The combination was marketed under trade names such as Tredaptive and Cordaptive.[8] However, large-scale clinical outcome trials ultimately led to its withdrawal from the market.[8][11]

Mechanism of Action

Nicotinic Acid: Lipid Modification and Flushing

Nicotinic acid's lipid-lowering mechanism involves several actions, including the inhibition of the synthesis and secretion of very-low-density lipoprotein (VLDL) from the liver, which subsequently reduces levels of its metabolic product, LDL-C.[1] It also decreases the hepatic removal of apolipoprotein A-1, the primary protein component of HDL, leading to increased HDL-C levels.[1]

The flushing side effect is initiated when nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[5][6][9][12] This activation triggers an intracellular signaling cascade that leads to the synthesis and release of vasodilatory prostanoids, primarily PGD2 and, to a lesser extent, prostaglandin E2 (PGE2).[5][6][9] These prostaglandins (B1171923) then diffuse to nearby dermal capillaries and bind to their respective receptors (DP1 for PGD2) on smooth muscle cells, causing vasodilation and the characteristic flushing symptoms.[6][9]

Laropiprant: Selective DP1 Receptor Antagonism

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[3][8][10] It does not prevent the nicotinic acid-induced production of PGD2 but instead competitively blocks PGD2 from binding to the DP1 receptor on vascular smooth muscle cells.[8][13] By inhibiting this final step in the pathway, laropiprant effectively reduces the intensity and incidence of PGD2-mediated vasodilation.[4][8] Importantly, laropiprant has no effect on the lipid-modifying properties of nicotinic acid.[3]

Core Signaling Pathways

The interaction between nicotinic acid, PGD2, and laropiprant is centered on the prostaglandin signaling pathway in the skin.

Caption: Mechanism of nicotinic acid-induced flushing and laropiprant inhibition.

Upon binding to its receptor, PGD2 activates a Gs protein-coupled signaling cascade, which is a common mechanism for relaxant prostanoid receptors.

Caption: The Prostaglandin D2 (PGD2) DP1 receptor signaling cascade.

Clinical Data Summary

While initial trials demonstrated that laropiprant effectively reduced niacin-induced flushing, the ultimate assessment of the combination's clinical utility came from the large-scale HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) trial.

Efficacy Data

The combination of ER niacin/laropiprant produced the expected changes in lipid profiles. However, these changes did not translate into a reduction in cardiovascular events in the HPS2-THRIVE trial.

| Parameter | ER Niacin/Laropiprant Group | Placebo Group | Outcome | Citation |

| Lipid Profile Changes (vs. Placebo) | ||||

| LDL Cholesterol | Average 10 mg/dL lower | - | Statistically significant reduction | [14] |

| HDL Cholesterol | Average 6 mg/dL higher | - | Statistically significant increase | [14] |

| Triglycerides | 25.8% reduction from baseline | - | Efficacy consistent with niacin alone | [3] |

| Primary Clinical Endpoint | ||||

| Major Vascular Events¹ | 13.2% of participants | 13.7% of participants | No significant reduction (RR 0.96) | [14][15][16] |

| ¹Composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization. |

Safety and Tolerability Data

The HPS2-THRIVE trial revealed that despite laropiprant's effect on flushing, the combination therapy was associated with a statistically significant increase in several non-fatal but serious adverse events compared to statin therapy alone.

| Adverse Event Category | ER Niacin/Laropiprant Group | Placebo Group | Outcome | Citation |

| Discontinuation of Study Treatment | 25% of participants | 17% of participants | Higher discontinuation rate | [17] |

| Serious Adverse Events (Absolute Excess vs. Placebo) | ||||

| Disturbances in Diabetes Control | +3.7 percentage points | - | Significant Increase (P<0.001) | [14] |

| New Diagnoses of Diabetes | +1.3 percentage points | - | Significant Increase (P<0.001) | [14] |

| Infections | +1.4 percentage points | - | Significant Increase (P<0.001) | [14] |

| Bleeding (Gastrointestinal & Intracranial) | +0.7 percentage points | - | Significant Increase (P<0.001) | [11][14] |

| Musculoskeletal System Events (incl. Myopathy) | +0.7 percentage points | - | Significant Increase (P<0.001) | [14][17] |

| Gastrointestinal System Events | +1.0 percentage point | - | Significant Increase (P<0.001) | [14] |

| Skin-related Events | +0.3 percentage points | - | Significant Increase (P=0.003) | [14] |

Key Experimental Protocols

HPS2-THRIVE Clinical Trial Protocol

The HPS2-THRIVE study was a large, randomized, placebo-controlled trial designed to assess the clinical efficacy and safety of adding ER niacin/laropiprant to effective statin-based therapy in a high-risk population.

-

Objective: To assess the effect of ER niacin/laropiprant on the risk of major vascular events.[18][19]

-

Participants: 25,673 patients aged 50-80 with pre-existing atherosclerotic vascular disease.[8][18][20]

-

Study Design:

-

LDL-C Standardization: All participants first received simvastatin (B1681759) 40 mg, with the addition of ezetimibe (B1671841) 10 mg if needed, to achieve a target total cholesterol of <3.5 mmol/L.[18][19] This ensured that any observed effects were independent of LDL-C lowering.

-

Run-in Period: A one-month active run-in phase where all potential participants took ER niacin/laropiprant to exclude patients who could not tolerate the medication, primarily due to niacin side effects.[17] Approximately one-third of potential participants were excluded at this stage.[17]

-

Randomization: Eligible and tolerant patients were randomized to receive either ER niacin 2 g / laropiprant 40 mg daily or a matching placebo.[17][19]

-

Follow-up: Patients were followed for a median of 3.9 years.[14][17]

-

-

Primary Endpoint: Time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or revascularization.[18][19]

Caption: Workflow of the HPS2-THRIVE clinical trial protocol.

Protocol for Assessing Cutaneous Flushing

Objective measurement of a subjective side effect like flushing is critical for drug development. Standardized patient-reported outcome (PRO) instruments were developed and validated for this purpose.

-

Instrument: The Flushing Symptom Questionnaire (FSQ) and the Flushing ASsessment Tool (FAST) were developed to quantitatively assess niacin-induced flushing.[21][22][23]

-

Methodology: These instruments are typically administered as a daily electronic patient diary.[22][23]

-

Key Metric - Global Flushing Severity Score (GFSS): The primary endpoint in many flushing studies was the GFSS, a single item within the FSQ.[21][24]

-

Data Collection: Data is collected to assess multiple dimensions of flushing, including the severity of the worst episode, frequency, duration, and the degree to which the symptom is bothersome to the patient.[21]

-

Application: This methodology allows for the objective comparison of flushing between treatment arms (e.g., ER niacin vs. placebo or ER niacin/laropiprant vs. ER niacin alone) and the tracking of symptom changes over time, such as during dose titration or the development of tolerance.[21][22]

Conclusion and Final Status

The development of the ER nicotinic acid/laropiprant combination was a rational, mechanism-based approach to improving the therapeutic window of a long-established lipid-modifying agent. Laropiprant proved effective in its pharmacological goal of reducing PGD2-mediated flushing, the primary barrier to high-dose niacin therapy.

However, the definitive HPS2-THRIVE clinical outcome trial demonstrated that despite favorable modifications to lipid profiles (lower LDL-C, higher HDL-C), the addition of ER niacin/laropiprant to standard statin therapy did not result in a reduction of major cardiovascular events.[14][16] Furthermore, the trial revealed a significant increase in the risk of several serious adverse events, including bleeding, infections, myopathy, and disturbances in glucose metabolism.[11][14][16]

This unfavorable benefit-risk profile led Merck to withdraw the drug worldwide in 2013.[8] The results of HPS2-THRIVE had a profound impact on the field, challenging the "HDL hypothesis"—the long-held belief that pharmacologically raising HDL-C levels would invariably translate to cardiovascular benefit.[25] The story of the laropiprant/nicotinic acid combination serves as a critical case study in drug development, underscoring the necessity of large-scale, long-term clinical outcome trials to validate surrogate endpoint-based therapeutic strategies.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. Laropiprant+nicotinic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laropiprant - Wikipedia [en.wikipedia.org]

- 9. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gov.uk [gov.uk]

- 12. ahajournals.org [ahajournals.org]

- 13. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Effects of extended-release niacin with laropiprant in high-risk patients. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 15. merck.com [merck.com]

- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 17. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 19. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Merck Drug this compound Did Not Achieve Primary Endpoint | Medicap [mpi.rxwiki.com]

- 21. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Effects of Extended-Release Niacin with Laropiprant in High-Risk Patients - [medicinesresources.nhs.uk]

The Pharmacokinetics of Nicotinic Acid in the Presence of Laropiprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of nicotinic acid when co-administered with laropiprant (B1674511). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the interactions and mechanisms of these two compounds. This document summarizes key pharmacokinetic data, details experimental methodologies from relevant studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides, while significantly increasing high-density lipoprotein cholesterol (HDL-C), is well-documented. However, the clinical utility of nicotinic acid is often limited by a common and bothersome side effect: cutaneous vasodilation, commonly known as flushing.[1] This reaction, characterized by redness, warmth, and itching of the skin, can lead to poor patient compliance and discontinuation of therapy.[1]

The mechanism of nicotinic acid-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells.[1][2] This activation initiates a signaling cascade that results in the synthesis and release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1] PGD2 then binds to its receptor, DP1, on the smooth muscle cells of dermal arterioles, causing vasodilation and the characteristic flushing symptoms.

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[1] It was developed to specifically counteract the PGD2-mediated flushing associated with nicotinic acid therapy, without interfering with its lipid-modifying effects.[1] This guide delves into the pharmacokinetic profile of nicotinic acid when administered with laropiprant, providing a detailed look at their interaction.

Pharmacokinetic Data

Below are tables summarizing the effects on lipid parameters from a key clinical trial evaluating the combination of extended-release (ER) niacin and laropiprant.

Table 1: Mean Percent Change from Baseline in Lipid Parameters at Week 12

| Treatment Group | LDL-C (%) | HDL-C (%) | Triglycerides (%) |

| ER Niacin/Laropiprant (2g/40mg) + Simvastatin (pooled doses) | -39.9 | +28.1 | -33.1 |

| ER Niacin/Laropiprant (2g/40mg) | -12.3 | +24.4 | -24.3 |

| Simvastatin (pooled doses) | -33.6 | +6.8 | -16.4 |

Data adapted from a 12-week, randomized, double-blind study in patients with primary hypercholesterolemia or mixed dyslipidemia.

Table 2: Summary of Flushing-Related Outcomes

| Outcome | ER Niacin/Laropiprant | ER Niacin Alone |

| Patients with moderate to severe flushing | Significantly Lower | Higher |

| Discontinuation due to flushing | Significantly Lower | Higher |

Qualitative summary based on findings from multiple clinical trials.

Experimental Protocols

The evaluation of the pharmacokinetics of nicotinic acid with laropiprant has been conducted through rigorous clinical trials. A common study design employed is the randomized, double-blind, crossover trial. The following provides a detailed methodology for a representative pharmacokinetic drug interaction study.

Study Design

A typical study to assess the pharmacokinetic interaction between nicotinic acid and laropiprant would follow an open-label, randomized, crossover design in healthy adult volunteers. This design allows each subject to serve as their own control, minimizing inter-individual variability.

The study would consist of multiple treatment periods separated by a washout period of sufficient duration to ensure complete elimination of the drugs from the body (typically at least five half-lives).

Treatment Arms:

-

Treatment A: Single dose of extended-release nicotinic acid.

-

Treatment B: Single dose of extended-release nicotinic acid co-administered with a single dose of laropiprant.

-

Treatment C: Single dose of laropiprant alone.

Subjects would be randomized to a sequence of these treatments.

Subject Population

-

Healthy male and female volunteers, typically between the ages of 18 and 55 years.

-

Subjects would undergo a comprehensive screening process, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests to ensure they are in good health.

-

Exclusion criteria would typically include a history of significant cardiovascular, hepatic, renal, or gastrointestinal disease, as well as any known allergy to the study medications.

Dosing and Administration

-

A single oral dose of extended-release nicotinic acid (e.g., 1000 mg).

-

A single oral dose of laropiprant (e.g., 40 mg).

-

Doses are typically administered with a standardized meal to control for food effects on drug absorption.

Pharmacokinetic Sampling

-

Serial blood samples would be collected at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.

-

Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method

The concentrations of nicotinic acid and its major metabolite, nicotinuric acid, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatography: Separation of the analytes is achieved on a C18 reversed-phase HPLC column with a suitable mobile phase gradient.

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nicotinic acid, nicotinuric acid, and an internal standard are monitored.

-

Validation: The bioanalytical method is fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for nicotinic acid and nicotinuric acid using non-compartmental methods. Key parameters include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Terminal elimination half-life.

Statistical comparisons of these parameters between the treatment groups receiving nicotinic acid with and without laropiprant are performed to assess the extent of any pharmacokinetic interaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicotinic Acid-Induced Flushing

The following diagram illustrates the molecular cascade initiated by nicotinic acid that leads to cutaneous vasodilation.

Experimental Workflow for a Pharmacokinetic Interaction Study

The following diagram outlines the typical workflow for a clinical trial designed to assess the pharmacokinetic interaction between nicotinic acid and laropiprant.

Conclusion

The co-administration of laropiprant with nicotinic acid represents a targeted approach to mitigate the flushing side effect that has historically limited the use of this effective lipid-modifying agent. The available evidence strongly indicates that laropiprant effectively reduces flushing without compromising the pharmacokinetic profile or the therapeutic efficacy of nicotinic acid. This allows for improved patient tolerance and adherence to nicotinic acid therapy, potentially enabling more patients to achieve their lipid management goals. The signaling pathway of flushing is well-characterized, providing a clear rationale for the use of a DP1 receptor antagonist. The experimental protocols for evaluating such drug-drug interactions are standardized and robust, ensuring a thorough assessment of safety and efficacy. Further research may focus on the long-term clinical outcomes of this combination therapy in diverse patient populations.

References

- 1. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the pharmacokinetics of two different formulations of extended-release niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tredaptive (Nicotinic Acid/Laropiprant): A Technical Analysis of a Failed Approach to HDL Cholesterol Modulation

Executive Summary: Tredaptive was a fixed-dose combination product of extended-release nicotinic acid (niacin) and laropiprant (B1674511), designed to raise high-density lipoprotein (HDL) cholesterol while mitigating the common side effect of flushing associated with niacin. The therapeutic rationale was based on the "HDL hypothesis," which posited that increasing HDL cholesterol would reduce cardiovascular risk. However, the large-scale HPS2-THRIVE clinical trial demonstrated that, when added to statin therapy, this compound failed to reduce major vascular events and was associated with an increased risk of serious, non-fatal adverse events. This led to its withdrawal from the market worldwide in 2013.[1][2] This document provides a technical overview of this compound's mechanism of action, a detailed summary of the pivotal HPS2-THRIVE trial protocol and its outcomes, and an analysis of the implications for future drug development in the cardiovascular space.

Introduction: The HDL Hypothesis and the Rationale for this compound

For decades, epidemiological studies have shown a strong inverse correlation between HDL cholesterol levels and the risk of atherosclerotic cardiovascular disease. This led to the "HDL hypothesis," which suggests that therapeutic interventions to raise HDL cholesterol would lead to a reduction in cardiovascular events. Nicotinic acid, a B-vitamin, is the most potent agent available for raising HDL-C levels.[3] However, its clinical use has been hampered by a high incidence of cutaneous flushing, a prostaglandin-mediated effect that leads to poor patient compliance.

This compound was developed to address this limitation. It combined extended-release nicotinic acid with laropiprant, a selective prostaglandin (B15479496) D2 receptor subtype 1 (DP1) antagonist.[4] The goal was to provide the lipid-modifying benefits of niacin while blocking the flushing pathway, thereby improving tolerability and adherence.

Mechanism of Action

Nicotinic Acid: Lipid Modulation

Nicotinic acid has a complex and multifaceted mechanism of action on lipid metabolism:

-

Inhibition of Lipolysis: In adipose tissue, niacin binds to the GPR109A receptor, which inhibits hormone-sensitive lipase, thereby reducing the mobilization of free fatty acids (FFAs) to the liver.[3][5]

-

Reduced VLDL Synthesis: The decreased FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis. Niacin also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[6][7] This leads to reduced production of very-low-density lipoprotein (VLDL).

-

Reduced LDL Levels: As VLDL particles are precursors to low-density lipoprotein (LDL), the reduction in VLDL secretion subsequently leads to lower LDL cholesterol levels.[8][9]

-

Increased HDL Levels: The primary mechanism by which niacin raises HDL is by decreasing the fractional catabolic rate of HDL's main protein, apolipoprotein A-I (ApoA-I).[6][7] It achieves this by selectively inhibiting the hepatic uptake and removal of HDL-ApoA-I, effectively extending the particle's lifespan in circulation.[6]

Laropiprant: Flushing Inhibition

Niacin-induced flushing is primarily mediated by the synthesis of prostaglandin D2 (PGD2) in the skin.[4] PGD2 binds to the DP1 receptor on vascular smooth muscle cells, causing vasodilation and the characteristic sensation of warmth and redness.[4] Laropiprant is a potent and selective antagonist of the DP1 receptor. By blocking this interaction, it inhibits the vasodilatory effect of PGD2 without interfering with the lipid-modifying actions of niacin.[4][10]

Pivotal Clinical Evidence: The HPS2-THRIVE Trial

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was the definitive large-scale outcomes trial for this compound.[11]

Experimental Protocol

-

Study Design: A large, multinational, randomized, placebo-controlled, double-blind trial.[12]

-

Patient Population: 25,673 patients aged 50-80 with a history of atherosclerotic vascular disease (myocardial infarction, cerebrovascular disease, or peripheral arterial disease).[11][12] Patients were at high risk for major vascular events.

-

Run-in Phase: Prior to randomization, all patients received background statin therapy (simvastatin 40 mg daily, with ezetimibe (B1671841) 10 mg added if needed) to standardize LDL-lowering treatment.[13][14]

-

Intervention: Patients were randomly assigned to receive either extended-release niacin 2g and laropiprant 40mg daily or a matching placebo.[11][12]

-

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke (non-fatal or fatal), or any revascularization procedure.[14]

-

Follow-up: The median follow-up period was 3.9 years.[11][15]

Results: Lipid Modulation and Efficacy

Despite producing the expected changes in lipid profiles, this compound showed no clinical benefit in reducing cardiovascular events.

| Parameter | Placebo Group (Change) | Niacin/Laropiprant Group (Change) | Net Difference |

| HDL Cholesterol | - | +0.16 mmol/L (+6 mg/dL) | +0.16 mmol/L |

| LDL Cholesterol | - | -0.25 mmol/L (-10 mg/dL) | -0.25 mmol/L |

| Triglycerides | - | -0.39 mmol/L (-35 mg/dL) | -0.39 mmol/L |

| Table 1: Mean Changes in Lipid Levels in the HPS2-THRIVE Trial.[11][16] |

| Outcome | Niacin/Laropiprant Group (Events) | Placebo Group (Events) | Rate Ratio (95% CI) | P-value |

| Primary Endpoint | ||||

| Major Vascular Events | 1,682 (13.2%) | 1,739 (13.7%) | 0.96 (0.90 - 1.03) | 0.29 |

| Table 2: HPS2-THRIVE Primary Efficacy Outcome.[16] |

Results: Safety and Tolerability

The trial was notable for a statistically significant increase in the risk of serious, non-fatal adverse events in the this compound group.[11]

| Adverse Event Category | Niacin/Laropiprant Group (Excess Incidence) | Placebo Group | Hazard Ratio (95% CI) |

| Serious Adverse Events (Any) | 559 (4.4%) | - | 1.09 (1.04 - 1.15) |

| Gastrointestinal | 208 (1.6%) | - | 1.56 (1.33 - 1.81) |

| Musculoskeletal | 120 (0.9%) | - | 1.41 (1.16 - 1.72) |

| Skin-related | 91 (0.7%) | - | 1.94 (1.52 - 2.47) |

| Infections | 108 (0.8%) | - | 1.22 (1.01 - 1.48) |

| Bleeding (Any) | 83 (0.6%) | - | 1.38 (1.11 - 1.71) |

| New-onset Diabetes | 219 (5.7% of non-diabetics) | 161 (4.3% of non-diabetics) | 1.32 (1.16 - 1.51) |

| Disturbances in Diabetes Control | 374 (4.5% of diabetics) | 243 (2.9% of diabetics) | 1.56 (1.35 - 1.80) |

| Table 3: Key Safety Outcomes from the HPS2-THRIVE Trial. Data represent the excess number of first serious adverse events in the active group.[11][15] |

Analysis and Implications for Drug Development

The failure of this compound in the HPS2-THRIVE trial had profound implications for cardiovascular drug development:

-

Challenge to the HDL Hypothesis: The results, along with other failed trials of HDL-raising therapies (e.g., CETP inhibitors like torcetrapib (B1681342) and dalcetrapib), cast significant doubt on the simple hypothesis that raising HDL-C levels pharmacologically would translate into clinical benefit, particularly in patients already well-managed with statins.[12]

-

Off-Target Effects vs. On-Target Toxicity: The broad range of adverse events—from bleeding and infections to metabolic disturbances—raised questions about whether these were unknown effects of high-dose niacin, laropiprant, or the combination.[15][16] It highlighted that even a vitamin like niacin, when used at pharmacological doses, can have significant and unpredictable systemic effects.

-

The Importance of Outcomes Data: this compound was approved in Europe based on its effects on a surrogate endpoint (lipid levels).[1] HPS2-THRIVE underscored the critical importance of large-scale, long-term cardiovascular outcomes trials to establish the true risk-benefit profile of a therapy before widespread clinical use.

Conclusion

This compound represents a significant case study in cardiovascular drug development. It was a rationally designed combination therapy aimed at leveraging a well-understood biological pathway (HDL-C) while mitigating a known side effect. However, the definitive clinical outcomes trial revealed a lack of efficacy and a concerning safety profile, leading to its market withdrawal.[17] The story of this compound serves as a crucial reminder that favorable modulation of surrogate biomarkers does not always translate to improved clinical outcomes and that the ultimate test of any new therapy lies in robust, well-designed clinical trials focused on hard endpoints.

References

- 1. This compound | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Niacin/Laropiprant Products to Be Withdrawn in EU Next Week [medscape.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Laropiprant - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Niacin and cholesterol: role in cardiovascular disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gpnotebook.com [gpnotebook.com]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 12. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 15. Serious Adverse Effects of Extended-release Niacin/Laropiprant: Results From the Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lipid.org [lipid.org]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Laropiprant and the Inhibition of Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laropiprant (B1674511) (MK-0524) is a potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1).[1][2] Developed to mitigate the common and often dose-limiting side effect of flushing associated with niacin (nicotinic acid) therapy, Laropiprant's mechanism of action is centered on the competitive inhibition of the DP1 receptor, thereby blocking the vasodilatory effects of prostaglandin D2 (PGD2).[1][3] This technical guide provides an in-depth examination of Laropiprant's role in the PGD2 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. Although the combination drug of extended-release niacin and Laropiprant was withdrawn from the market due to unfavorable risk-benefit outcomes in a large clinical trial, the study of Laropiprant offers significant insights into PGD2-mediated physiology and pharmacology.[3]

Introduction to Prostaglandin D2 and the DP1 Receptor

Prostaglandin D2 (PGD2) is a major prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4] It is produced by various cells, including mast cells, Th2 cells, and dendritic cells, and plays a critical role in a wide array of physiological and pathological processes.[5][6] These include the regulation of sleep, body temperature, allergic responses, and inflammation.[5][7]

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (PTGDR) and the DP2 receptor (also known as CRTH2).[6][8][9]

-

DP1 Receptor: This receptor is the primary focus of Laropiprant's action. Upon activation by PGD2, the DP1 receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, initiating a signaling cascade that results in smooth muscle relaxation and vasodilation.[7][10] This vasodilatory effect is the principal cause of niacin-induced flushing.[1][3]

-

DP2 Receptor (CRTH2): This receptor is structurally distinct from the prostanoid receptor family and couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium, promoting chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[6]

Laropiprant was specifically designed as a selective antagonist for the DP1 receptor to block the PGD2-mediated vasodilation responsible for niacin-induced flushing, without interfering with niacin's beneficial lipid-modifying effects.[3][11][12]

Biochemical Pathways

Prostaglandin D2 Synthesis Pathway

The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Finally, PGD2 synthases (PGDS), such as hematopoietic PGDS (H-PGDS) in mast cells and lipocalin-type PGDS (L-PGDS) in the brain, isomerize PGH2 to form PGD2.[4]

References

- 1. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What's the deal with niacin development: is laropiprant add-on therapy a winning strategy to beat a straight flush? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laropiprant - Wikipedia [en.wikipedia.org]

- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 6. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 9. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 11. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical appraisal of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

Pre-clinical Studies of Tredaptive: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tredaptive was a combination drug product containing extended-release niacin (a lipid-modifying agent) and laropiprant (B1674511) (a selective prostaglandin (B15479496) D2 receptor 1 antagonist). The rationale for this combination was to leverage the broad-spectrum lipid-modifying effects of niacin while mitigating its most common side effect, flushing, which is mediated by prostaglandin D2 (PGD2). While this compound showed efficacy in modulating lipid profiles, it was ultimately withdrawn from the market after the large-scale clinical trial HPS2-THRIVE failed to demonstrate a significant reduction in major vascular events when added to statin therapy and revealed an increased risk of serious non-fatal adverse events. This guide provides a comprehensive overview of the pre-clinical science that underpinned the development of this compound, focusing on the mechanisms of action of its components, available pre-clinical efficacy and safety data, and the experimental methodologies employed.

Mechanism of Action

Niacin: The Lipid-Modifying Component

Niacin (nicotinic acid or Vitamin B3) exerts its primary effects on lipid metabolism through its interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[3]

The key actions of niacin include:

-

Reduction of Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[3]

-

Decreased VLDL and LDL Synthesis: The reduced FFA flux to the liver decreases the substrate available for hepatic triglyceride synthesis, a key component of very-low-density lipoprotein (VLDL). As VLDL is a precursor to low-density lipoprotein (LDL), this leads to a reduction in both VLDL and LDL cholesterol levels.[3]

-

Increased HDL Cholesterol: Niacin increases levels of high-density lipoprotein (HDL) cholesterol, partly by reducing the catabolism of apolipoprotein A-I (ApoA-I), the main protein component of HDL.[3]

-

Anti-inflammatory Effects: Beyond its lipid-modifying properties, niacin has been shown to have anti-inflammatory effects, which are also mediated through GPR109A signaling in immune cells.[2]

Figure 1: Niacin's Anti-Lipolytic Signaling Pathway in Adipocytes.

Laropiprant: The Anti-Flushing Component

The characteristic flushing (vasodilation of cutaneous blood vessels) induced by niacin is primarily mediated by the release of PGD2 from Langerhans cells and keratinocytes in the skin.[4] PGD2 then binds to the PGD2 receptor 1 (DP1) on vascular smooth muscle cells, leading to vasodilation and the sensation of warmth and redness.[4]

Laropiprant is a potent and selective antagonist of the DP1 receptor.[1][4] By blocking the binding of PGD2 to its receptor, laropiprant effectively mitigates the niacin-induced flushing response without interfering with the lipid-modifying effects of niacin, which occur through a different signaling pathway.[1]

Figure 2: Mechanism of Niacin-Induced Flushing and Inhibition by Laropiprant.

Pre-clinical Efficacy and Safety

Detailed pre-clinical studies on the fixed-dose combination of niacin and laropiprant in animal models are not extensively reported in publicly available literature. The development program largely relied on the well-established lipid-modifying effects of niacin and the specific flushing-inhibitory action of laropiprant, with clinical studies confirming that laropiprant did not impede niacin's efficacy.[1][2]

Niacin Pre-clinical Efficacy

Pre-clinical studies in various animal models have consistently demonstrated the lipid-modifying effects of niacin.

Table 1: Summary of Pre-clinical Studies of Niacin on Lipid Parameters

| Animal Model | Niacin Dose | Duration | Key Findings on Lipid Profile | Reference |

| Rabbit | 200 mg/kg/day | 6 weeks | Reduced serum leptin levels. | [5] |

| Vervet Monkey | 100 mg/kg/day | 3 months | Data on lipid profile changes available in the full study. | Not explicitly detailed in abstract |

| Dog | Not specified | 56 days | Statistically significant increase in HDL between day 14 and 56. | Not explicitly detailed in abstract |

Laropiprant Pre-clinical Efficacy

The pre-clinical efficacy of laropiprant was primarily focused on its ability to counteract niacin-induced vasodilation. Studies in animal models, such as mice, were instrumental in establishing this effect.

Table 2: Pre-clinical Study of Laropiprant on Niacin-Induced Flushing

| Animal Model | Laropiprant Dose | Niacin Challenge | Key Findings | Reference |

| Mouse | Not specified | Yes | Blocked PGD2- and niacin-induced vasodilation. | Not explicitly detailed in abstract |

This compound Combination: Pre-clinical Expectations

Based on the individual pre-clinical data, the expected outcome of combining niacin and laropiprant was a favorable lipid profile modification (from niacin) with a significant reduction in the flushing side effect (from laropiprant). Clinical studies later confirmed this, showing that the combination of extended-release niacin and laropiprant produced significant improvements in LDL-C, HDL-C, and triglycerides.[4][6] For instance, a phase III clinical trial showed that ERN/LRPT 2 g resulted in an 18.4% reduction in LDL-C, a 20.0% increase in HDL-C, and a 25.8% reduction in triglycerides compared to placebo.[6]

Pre-clinical Safety

Experimental Protocols

Detailed experimental protocols for the pre-clinical evaluation of the this compound combination are not publicly available. However, based on standard pharmacological practices, a general workflow for evaluating such a combination in an animal model of dyslipidemia can be outlined.

Figure 3: Generalized Experimental Workflow for Pre-clinical Evaluation.

Conclusion

The pre-clinical development of this compound was based on a strong pharmacological rationale: combining the established lipid-modifying agent, niacin, with a targeted therapy, laropiprant, to counteract its primary dose-limiting side effect. Pre-clinical studies of the individual components supported their expected mechanisms of action. While specific pre-clinical data on the combination in animal models is scarce in the public domain, the available information and subsequent clinical trial data confirmed that laropiprant effectively reduced niacin-induced flushing without compromising its beneficial effects on the lipid profile. However, the ultimate failure of this compound in a large cardiovascular outcomes trial underscores the challenge of translating favorable effects on surrogate markers, such as lipid levels, into clinical benefit, and highlights the importance of large-scale clinical trials to establish the true risk-benefit profile of a therapeutic agent.

References

- 1. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid-modifying efficacy and tolerability of extended-release niacin/laropiprant in patients with primary hypercholesterolaemia or mixed dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Tredaptive on Triglyceride Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Nicotinic Acid on Triglyceride Metabolism

The primary active component of Tredaptive responsible for its lipid-modifying effects is nicotinic acid. Its mechanism of action in reducing triglyceride levels is multifactorial and involves several key pathways:

-

Inhibition of Lipolysis in Adipose Tissue: Nicotinic acid inhibits the enzyme hormone-sensitive lipase (B570770) in adipocytes. This action reduces the breakdown of stored triglycerides into free fatty acids (FFAs) and their subsequent release into the circulation. A lower circulating pool of FFAs results in decreased substrate availability for the liver to synthesize new triglycerides.

-

Reduced Hepatic VLDL Production: With a diminished supply of FFAs, the liver's production of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood, is significantly reduced. This leads to lower plasma VLDL and, consequently, lower triglyceride levels.

-

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Nicotinic acid directly inhibits the activity of DGAT2, a key enzyme in the final step of triglyceride synthesis within hepatocytes. This further contributes to the reduction in hepatic triglyceride production.

The following diagram illustrates the signaling pathway of nicotinic acid in reducing triglyceride levels.

Quantitative Data from Clinical Trials

The efficacy of this compound and nicotinic acid in reducing triglyceride levels has been evaluated in numerous clinical trials. The following tables summarize the key quantitative findings.

Table 1: Percentage Change in Triglyceride Levels in Key Clinical Trials

| Clinical Trial | Treatment Group | Control Group | Percentage Change in Triglycerides (Treatment vs. Control/Baseline) |

| HPS2-THRIVE | This compound (ER Niacin/Laropiprant) + Statin | Placebo + Statin | -26% (relative to baseline) |

| AIM-HIGH | ER Niacin + Statin | Placebo + Statin | -28.6% (niacin group) vs. -8.1% (placebo group)[6] |

| Unnamed Study (Bays et al.) | This compound (ERN/LRPT) | Placebo | -23.1% (p≤0.001 vs. placebo) |

| Unnamed Study (Garg & Grundy) | Nicotinic Acid | No Therapy | -45% |

| Unnamed Study (Pooled Data) | This compound | Placebo | -26% |

Table 2: Baseline and Post-Treatment Triglyceride Levels in Major Clinical Trials

| Clinical Trial | Treatment Group | Baseline Triglycerides (mg/dL, mean ± SD) | Post-Treatment Triglycerides (mg/dL, mean ± SD) |

| HPS2-THRIVE | This compound + Statin | 125 ± 74[7] | Not explicitly stated, but a 26% reduction was observed.[5] |

| AIM-HIGH | ER Niacin + Statin | 163 (median) | Not explicitly stated, but a 28.6% reduction was observed.[6] |

Experimental Protocols

The methodologies employed in the key clinical trials provide the foundation for understanding the data presented. Below are summaries of the experimental protocols for the HPS2-THRIVE and AIM-HIGH trials, as well as a general protocol for serum triglyceride measurement.

HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events)

-

Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[1]

-

Participants: 25,673 patients with pre-existing occlusive vascular disease.[5]

-

Inclusion/Exclusion Criteria: Patients aged 50-80 with a history of vascular disease. No specific lipid level criteria were required for entry.

-

Treatment Arms:

-

This compound (2g extended-release niacin and 40mg laropiprant (B1674511) daily) plus statin therapy (simvastatin 40mg daily, with ezetimibe (B1671841) 10mg if needed).[8]

-

Placebo plus statin therapy.[8]

-

-

Lipid Measurement:

-

Non-fasting blood samples were collected at baseline and at specified follow-up intervals.[8]

-

Samples were sent to a central laboratory for a full lipid profile analysis, including triglycerides.[9]

-

Dry chemistry analyzers were used in local clinics for some immediate safety and eligibility checks.[9]

-

-

Data Analysis: The main analyses of biochemical efficacy were based on the effects of the treatment versus placebo among all selected participants on an intention-to-treat basis. Differences between the groups were analyzed over time, and a study-average difference was calculated for each lipid component.[8]

AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides)

-

Study Design: A randomized, double-blind, placebo-controlled trial.[10]

-

Participants: 3,414 patients with established atherosclerotic cardiovascular disease, low HDL-C levels, and elevated triglycerides.[10]

-

Inclusion/Exclusion Criteria: Established cardiovascular disease, HDL-C <40 mg/dL for men and <50 mg/dL for women, and triglycerides between 150-400 mg/dL.[10]

-

Treatment Arms:

-

Lipid Measurement: Fasting blood samples were collected into EDTA-containing tubes and processed under standardized conditions for lipid analysis.[7]

-

Data Analysis: The primary outcome was a composite of cardiovascular events. Lipid levels were analyzed to assess the biochemical effects of the treatment.

Standard Protocol for Serum Triglyceride Measurement (Enzymatic Assay)

The measurement of serum triglycerides in these large clinical trials typically follows a standardized enzymatic assay protocol.

-

Sample Collection and Handling: Fasting blood samples are collected in serum separator tubes. The serum is separated by centrifugation and can be stored at 2-8°C for up to 3 days or frozen for longer-term storage.

-

Assay Principle: The assay is based on a series of coupled enzymatic reactions.

-

Triglycerides in the sample are hydrolyzed by lipase to glycerol (B35011) and free fatty acids.

-

The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate.

-

Glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide.

-

The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

-

-

Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm or 520 nm). The intensity of the color is directly proportional to the triglyceride concentration in the sample.

-

Calibration and Quality Control: The assay is calibrated using standards of known triglyceride concentrations. Quality control samples at different concentration levels are run with each batch of patient samples to ensure the accuracy and precision of the results.

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effect of this compound on triglyceride levels.

Conclusion

This compound, through its active component nicotinic acid, demonstrated a statistically significant and clinically meaningful reduction in triglyceride levels in multiple clinical trials. The mechanism of action is well-characterized and involves the inhibition of lipolysis in adipose tissue and the reduction of hepatic VLDL production. However, despite its efficacy in modifying lipid profiles, the large-scale HPS2-THRIVE trial did not show a significant reduction in major vascular events when this compound was added to statin therapy.[1][12] Furthermore, an increased incidence of non-fatal serious adverse events was observed.[1] These findings ultimately led to the withdrawal of this compound from the market. This guide provides a comprehensive overview of the technical aspects of this compound's impact on triglyceride levels, which remains a subject of interest for researchers in the field of lipidology and cardiovascular drug development.

References

- 1. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 2. ema.europa.eu [ema.europa.eu]

- 3. | BioWorld [bioworld.com]

- 4. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship of baseline HDL subclasses, small dense LDL and LDL triglyceride to cardiovascular events in the AIM-HIGH clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 9. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 10. AIM-HIGH (trial) - Wikipedia [en.wikipedia.org]

- 11. Questions and Answers: AIM-HIGH Study | NHLBI, NIH [nhlbi.nih.gov]

- 12. merck.com [merck.com]

Methodological & Application

Application Notes and Protocols: HPS2-THRIVE Clinical Trial

Introduction

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of adding extended-release (ER) niacin combined with laropiprant (B1674511) to statin-based therapy in high-risk patients with vascular disease.[1][2] The primary goal was to determine if this combination, aimed at raising high-density lipoprotein (HDL) cholesterol levels, would reduce the incidence of major vascular events.[3][4] Laropiprant was included to counteract the flushing side effect commonly associated with niacin.[4][5] This document provides a detailed overview of the HPS2-THRIVE trial's design and methodology for researchers, scientists, and drug development professionals.

Trial Design and Methodology

The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and randomized study.[1] It enrolled 25,673 high-risk patients aged 50 to 80 with a history of cardiovascular disease.[1][6] The study was conducted across 245 sites in the United Kingdom, Scandinavia, and China.[1]

Study Population and Demographics

Participants were high-risk individuals with pre-existing atherosclerotic vascular disease.[7] Key demographic and baseline characteristics of the randomized patients are summarized below.

| Characteristic | Value |

| Number of Randomized Patients | 25,673[6] |

| Mean Age (years) | 65[6] |

| Female Participants | 17%[6] |

| Patients with Diabetes | 32%[6] |

| Mean Body Mass Index ( kg/m ²) | 28[6] |

| Current Smokers | 18%[6] |

| Mean LDL-C (mg/dL) | 63[6] |

| Mean HDL-C (mg/dL) | 44[6] |

| History of Coronary Disease | 78%[6] |

| History of Cerebrovascular Disease | 32%[6] |

| History of Peripheral Arterial Disease | 13%[6] |

Inclusion and Exclusion Criteria

The trial's eligibility criteria were designed to recruit a broad range of high-risk individuals while ensuring patient safety.[4]

| Inclusion Criteria | Exclusion Criteria |

| Age 50-80 years.[1] | Age >80 years.[6] |

| Pre-existing atherosclerotic vascular disease (e.g., myocardial infarction, stroke, peripheral arterial disease).[1][6] | Myocardial infarction or stroke within the last 30 days.[6] |

| Diabetes with symptomatic coronary artery disease.[6] | Planned revascularization procedure within the next 30 days.[6] |

| Chronic liver or renal disease.[6] | |

| Active inflammatory muscle disease.[6] | |

| Known adverse reaction to study medications.[6] | |

| Peptic ulcer disease.[6] |

Treatment Protocol

The study had a multi-phase run-in period before randomization to ensure patients were on standardized LDL-lowering therapy and could tolerate the study drug.[8]

| Phase | Treatment | Dosage | Purpose |

| Run-in Phase 1 (LDL-Lowering) | Simvastatin (B1681759) or Ezetimibe (B1671841)/Simvastatin | 40 mg daily (Simvastatin) or 10/40 mg daily (Ezetimibe/Simvastatin) | To standardize LDL-lowering therapy.[8] |

| Run-in Phase 2 (Active Treatment) | ER Niacin/Laropiprant | Titrated up to 2 g/40 mg daily | To assess tolerability of the active treatment.[6] |

| Randomization Phase | ER Niacin/Laropiprant or Placebo | 2 g/40 mg daily | To evaluate the efficacy and safety of the combination therapy.[6] |

Study Endpoints

The trial assessed a composite primary endpoint and several secondary endpoints.

| Endpoint Type | Endpoints |

| Primary | Composite of cardiovascular death, myocardial infarction, stroke, or revascularization.[6] |

| Secondary | - Cardiovascular death[6]- Myocardial infarction[6]- Stroke[6]- Revascularization[6] |

Experimental Protocols

Screening and Run-in Period

-

Patient Screening : Potential participants were screened based on the inclusion and exclusion criteria.[4]

-

LDL-Lowering Therapy Standardization : All participants entered a run-in phase where they received open-label simvastatin 40 mg daily. If their total cholesterol remained ≥3.5 mmol/L, they were switched to a combination tablet of ezetimibe 10 mg and simvastatin 40 mg.[5]

-

Active Treatment Run-in : Following the LDL-lowering phase, eligible participants entered a second run-in phase where they received active ER niacin/laropiprant for approximately one month to assess their ability to tolerate the medication.[8]

-

Randomization : Patients who successfully completed both run-in phases were then randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo, in addition to their standardized LDL-lowering therapy.[6][8]

Follow-up and Data Collection

Patients were followed for a median of 3.9 years.[6] Data on clinical events, adverse events, and adherence to treatment were collected at regular follow-up visits.

Biochemical Analysis

-

Lipid Profile : Standard enzymatic assays were used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.

-

Safety Monitoring : Liver function tests (e.g., alanine (B10760859) transaminase) and creatine (B1669601) kinase levels were monitored to assess for potential hepatotoxicity and myopathy, respectively.[7]

Visualizations

Caption: HPS2-THRIVE Clinical Trial Workflow.

Caption: Simplified Mechanism of Niacin and Laropiprant.

References

- 1. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events - American College of Cardiology [acc.org]

- 7. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 8. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Assaying the In Vitro Activity of Laropiprant: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (B1674511) (MK-0524) is a potent and selective antagonist of the Prostaglandin (B15479496) D2 (PGD₂) receptor 1 (DP1).[1][2] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGD₂, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in various physiological processes, including vasodilation.[1] Laropiprant's primary clinical application was in combination with niacin to mitigate the common side effect of flushing, which is caused by PGD₂-mediated vasodilation.[1]

These application notes provide detailed protocols for assaying the in vitro activity of laropiprant by determining its binding affinity for the DP1 receptor and its functional antagonism of PGD₂-induced cAMP production.

PGD₂/DP1 Signaling Pathway

The binding of PGD₂ to the DP1 receptor initiates a signaling cascade that results in the accumulation of intracellular cAMP. Laropiprant acts by competitively binding to the DP1 receptor, thereby preventing PGD₂ from binding and activating the downstream signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of laropiprant from functional assays.

| Parameter | Assay Type | Cell/Tissue Type | Value (nM) |

| IC₅₀ | cAMP Functional Assay | Washed Platelets | 0.09[3] |

| IC₅₀ | cAMP Functional Assay | Platelet-Rich Plasma | 4.0[3] |

| Kᵢ | Radioligand Binding Assay | Not available in searched literature | Protocol for determination provided below |

Experimental Protocols

Radioligand Competition Binding Assay for Kᵢ Determination

This assay determines the binding affinity (Kᵢ) of laropiprant for the DP1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human DP1 receptor (e.g., HEK293-DP1 or CHO-DP1 cells).

-

Radioligand: [³H]-PGD₂.

-

Unlabeled Competitor: Laropiprant.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled PGD₂.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the DP1 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-PGD₂ (typically at or below its Kᴅ).

-

A range of concentrations of laropiprant.

-

For total binding wells, add vehicle instead of laropiprant.

-

For non-specific binding wells, add a saturating concentration of unlabeled PGD₂.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the laropiprant concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Functional Assay for IC₅₀ Determination

This assay measures the ability of laropiprant to inhibit the PGD₂-stimulated production of intracellular cAMP in whole cells.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Probe dependency in the determination of ligand binding kinetics at a prototypical G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of laropiprant, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Assessment of Nicotinic Acid-Induced Flushing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin), a potent lipid-modifying agent, is highly effective in raising high-density lipoprotein cholesterol (HDL-C) levels.[1][2] However, its clinical utility is often limited by a common and bothersome side effect: cutaneous flushing.[3][4] This reaction, characterized by redness, warmth, tingling, and itching of the skin, can lead to poor patient compliance and discontinuation of therapy.[2][3][5] A thorough understanding and accurate assessment of nicotinic acid-induced flushing are critical for the development of novel anti-flushing strategies and improved niacin formulations.

These application notes provide detailed protocols for the subjective and objective assessment of nicotinic acid flushing in both human and animal models, summarize key quantitative data from clinical and preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.

Underlying Mechanisms of Nicotinic Acid Flushing

Nicotinic acid-induced flushing is primarily a prostaglandin-mediated event.[3][6] The principal pathway involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), on dermal Langerhans cells.[3][7][8] This activation initiates a signaling cascade leading to the synthesis and release of vasodilatory prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[3][6][9] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[3]

A secondary pathway involving the release of serotonin (B10506) from platelets has also been implicated.[1][10] Additionally, recent evidence suggests a non-prostaglandin-mediated mechanism involving the direct interaction of niacin with the transient receptor potential (TRP) channel TRPV1.[7]

Figure 1: Primary signaling pathway of nicotinic acid-induced flushing.

Assessment Protocols in Human Subjects

The assessment of nicotinic acid flushing in humans can be categorized into subjective, patient-reported outcomes and objective, physiological measurements.

Subjective Assessment: Patient-Reported Outcomes

Patient-reported outcomes are crucial for understanding the subject's experience and the clinical relevance of flushing.

1. Flushing Symptom Questionnaire (FSQ)

The FSQ is a validated tool designed to quantitatively assess the severity, frequency, and characteristics of niacin-induced flushing.[11][12] It typically includes questions about the intensity of redness, warmth, tingling, and itching.

-

Protocol:

-

Provide subjects with the FSQ at baseline and at specified time points after niacin administration (e.g., hourly for the first few hours, then daily).

-

Instruct subjects to rate the severity of each flushing symptom (redness, warmth, tingling, itching) on a numerical scale (e.g., 0-10).

-

A Global Flushing Severity Score (GFSS), which aggregates the severity of all symptoms, is often used as a primary endpoint.[11] The scale is typically defined as: 0 = none, 1-3 = mild, 4-6 = moderate, 7-9 = severe, and 10 = extreme.[11]

-

2. Flushing Assessment Tool (FAST)

The FAST is another semi-quantitative tool used to assess individual flushing symptoms and their overall troublesomeness on a 10-point scale.[13]

-

Protocol:

-

Subjects rate their perception of redness, warmth, tingling, and itching hourly after dosing.

-

Scores are categorized as mild (1-3), moderate (4-6), and severe (7-10).[13]

-

Objective Assessment: Physiological Measurements

Objective methods provide quantitative data on the physiological changes associated with flushing.

1. Laser Doppler Flowmetry (Plethora)

This technique measures cutaneous blood flow (perfusion) by detecting the Doppler shift of laser light scattered by moving red blood cells.[13]

-

Protocol:

-

Acclimatize the subject to the room temperature for at least 20-30 minutes.

-

Place the laser Doppler probe on a standardized skin location (e.g., the cheek or forearm).

-

Record baseline blood flow for a defined period (e.g., 5-10 minutes).

-

Administer nicotinic acid.

-

Continuously record blood flow for the duration of the expected flushing event (e.g., 2-4 hours).

-

Data is typically expressed in arbitrary perfusion units (PU).[13]

-

2. Skin Colorimetry (Rubor)

Colorimetry quantifies skin redness by measuring the spectral reflectance of the skin.

-

Protocol:

-

Calibrate the colorimeter according to the manufacturer's instructions.

-

Take baseline color measurements at a standardized skin location.

-

Administer nicotinic acid.

-

Take repeated measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the study.

-